2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide
Description
This compound is a chloroacetamide derivative featuring a cyclopentanecarbonyl-substituted dihydroindole core. Its structure combines a 2-chloropropanamide group linked to a nitrogen atom of a 2,3-dihydroindole ring, which is further acylated at the 1-position with a cyclopentanecarbonyl moiety.
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-11(18)16(21)19-14-7-6-12-8-9-20(15(12)10-14)17(22)13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCLJHYETARGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide typically involves the cyclization of indole derivatives. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole intermediate, which is further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide with structurally or functionally related acetamide derivatives:
Key Observations:
Structural Diversity in Substituents: The target compound’s cyclopentanecarbonyl-dihydroindole group distinguishes it from simpler aryl or alkyl substituents in analogs like alachlor (diethylphenyl) or propachlor (isopropyl-phenyl) . This bulky, fused-ring system may enhance binding specificity to biological targets but could reduce solubility compared to smaller substituents.
Chlorine Positioning and Reactivity :
- The 2-chloro group in the target compound aligns with alachlor and propachlor, where chlorine enhances electrophilicity for covalent interactions (e.g., with acetolactate synthase in plants) . However, steric hindrance from the cyclopentanecarbonyl group might reduce reactivity compared to less hindered analogs.
Hypothetical Bioactivity: Based on alachlor’s mechanism (lipid synthesis disruption) and propanil’s action (photosystem II inhibition), the target compound may similarly target plant metabolic pathways.
Biological Activity
2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18ClN2O
- Molecular Weight : 270.76 g/mol
The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways.
Anticancer Activity
A study investigated the cytotoxic effects of various indole derivatives, including this compound, against several human cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells. The compound exhibited an IC50 value of approximately 15 µM for MCF-7 (breast cancer) cells and 20 µM for HT-29 (colon cancer) cells, demonstrating promising anticancer properties .
Anti-inflammatory Properties
In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism behind this activity appears to involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 15 | |
| Anticancer | HT-29 (Colon) | 20 | |
| Anti-inflammatory | Macrophages | Inhibition of TNF-alpha & IL-6 production |
Case Studies
- Case Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry evaluated a series of indole derivatives for their anticancer activities. The findings suggested that modifications at the N-acyl position significantly influenced the cytotoxicity profiles. The compound's structural characteristics were linked to its enhanced activity against specific cancer types .
- Inflammation Model : In a separate investigation focusing on inflammatory responses, researchers treated activated macrophages with varying concentrations of the compound. Results indicated a dose-dependent decrease in cytokine production, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
